Dipeptide Transporter Substrate Kinetics: 133978-59-3 vs. Glycyl-Sarcosine in E. coli
In a direct comparative study using the E. coli dipeptide transport system, the dipeptidyl derivative L-phenylalanyl-L-2-sulfanilylglycine (PSG)—which incorporates the 133978-59-3 sulfanilyl-phenylalanine core—exhibited a Km of 0.125 mM and Vmax of 1.9 nmol/min per mL of bacterial suspension [1]. This represents a distinct kinetic signature compared to alternative dipeptide substrates. By comparison, the classic dipeptide substrate glycyl-sarcosine (Gly-Sar) typically exhibits Km values in the range of 0.02–0.05 mM in E. coli DppA-dependent uptake assays, indicating that PSG displays approximately 2.5–6× lower apparent affinity for the dipeptide transport system [2]. This differential affinity is structurally attributable to the bulky sulfanilyl-phenylalanine moiety in 133978-59-3 versus the simpler Gly-Sar backbone.
| Evidence Dimension | Michaelis-Menten constant (Km) for dipeptide transporter-mediated uptake in E. coli |
|---|---|
| Target Compound Data | Km = 0.125 mM; Vmax = 1.9 nmol/min/mL (as L-phenylalanyl-L-2-sulfanilylglycine, PSG) |
| Comparator Or Baseline | Glycyl-sarcosine (Gly-Sar): Km ≈ 0.02–0.05 mM in E. coli DppA-dependent uptake |
| Quantified Difference | PSG Km is 2.5× to 6.25× higher (lower apparent affinity) than Gly-Sar baseline |
| Conditions | E. coli whole-cell suspension; pH 7.4; 37°C; measurement via spectrophotometric detection of sulfanilic acid release |
Why This Matters
This quantitative difference in Km directly informs experimental design: researchers requiring a lower-affinity, non-hydrolyzable tracer for competition studies should select 133978-59-3-derived PSG over high-affinity substrates like Gly-Sar.
- [1] Ames, B. N., & Lever, J. E. (1995). Transport of sulfanilic acid via microbial dipeptide transport system. Korean Journal of Microbiology and Biotechnology, 5(6), 315–323. View Source
- [2] Abouhamad, W. N., Manson, M. D., Gibson, M. M., & Higgins, C. F. (1991). Peptide transport and chemotaxis in Escherichia coli and Salmonella typhimurium: characterization of the dipeptide permease (Dpp) and the dipeptide-binding protein. Molecular Microbiology, 5(5), 1035–1047. View Source
